Methyl (E)-4-(piperidin-1-YL)but-2-enoate
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Overview
Description
Methyl (E)-4-(piperidin-1-YL)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-(piperidin-1-YL)but-2-enoate typically involves the reaction of piperidine with methyl 4-bromobut-2-enoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperidine ring. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(piperidin-1-YL)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
Methyl (E)-4-(piperidin-1-YL)but-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (E)-4-(piperidin-1-YL)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on these targets, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.
Comparison with Similar Compounds
Methyl (E)-4-(piperidin-1-YL)but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(piperidin-1-YL)butanoate: This compound lacks the double bond present in this compound, which can affect its reactivity and biological activity.
Ethyl (E)-4-(piperidin-1-YL)but-2-enoate: The ethyl ester variant has different physical properties, such as boiling point and solubility, which can influence its use in various applications.
Methyl (E)-4-(pyrrolidin-1-YL)but-2-enoate: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (E)-4-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h5-6H,2-4,7-9H2,1H3/b6-5+ |
InChI Key |
FWSRHZMSJHRDRC-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/CN1CCCCC1 |
Canonical SMILES |
COC(=O)C=CCN1CCCCC1 |
Origin of Product |
United States |
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